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Compound of Interest

Compound Name: Leucoside

Cat. No.: B600546

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Leucoside, a naturally
occurring flavonol glycoside. It details its chemical structure, physicochemical properties,
synthesis, and known biological activities, with a focus on the experimental methodologies and
potential molecular mechanisms of action relevant to research and development.

Chemical Structure and Physicochemical Properties

Leucoside, also known as Kaempferol 3-O-3-xylopyranosyl(1 - 2)-B-glucopyranoside, is a
flavonoid.[1] Flavonoids are a class of polyphenolic compounds widely found in plants, known
for their diverse biological activities.[2] Leucoside consists of the flavonol aglycone,
kaempferol, linked at the 3-position to a disaccharide (sambubioside), which is composed of a
xylose molecule attached to a glucose molecule.

The systematic IUPAC name for Leucoside is 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-
(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-ylJoxyoxan-2-ylJoxy-5,7-dihydroxy-2-
(4-hydroxyphenyl)chromen-4-one. It is naturally found in various plants, including the herbs of
Aesculus L., Camellia sinensis (tea), and Rhodiola rosea.[3]

Quantitative Data Summary

The key physicochemical properties of Leucoside are summarized in the table below for easy
reference.
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Property Data Citations
3-[(2S,3R,4S,5S,6R)-4,5-
dihydroxy-6-(hydroxymethyl)-3-
[(2S,3R,4S,5R)-3,4,5-

IUPAC Name _ [2]
trihydroxyoxan-2-ylJoxyoxan-2-
ylJoxy-5,7-dihydroxy-2-(4-
hydroxyphenyl)chromen-4-one
Kaempferol 3-sambubioside,
Kaempferol 3-O-3-

Synonyms [1]
xylopyranosyl(1 - 2)-p3-
glucopyranoside

CAS Number 27661-51-4 [3]

Molecular Formula C26H28015 [3]

Molecular Weight 580.49 g/mol [3]
Light yellow to yellow solid

Appearance [3]
powder

N Soluble in DMSO, Methanol,

Solubility [3]

Ethanol, Pyridine

Synthesis and Spectroscopic Characterization
Enzymatic Synthesis from Natural Sources

A novel and efficient method for producing pure Leucoside involves the selective enzymatic

hydrolysis of complex glycosides from Tea Seed Extract (TSE).[3] The primary precursor in

TSE is Camelliaside B, a flavonol triglycoside. The synthesis specifically removes a terminal

rhamnosyl moiety without affecting the desired xylosyl-glucosyl structure.[3][4]

This protocol is based on the methodology described by Chung & Lee (2013).[3]

o Substrate Preparation: Isolate Camelliaside B from Tea Seed Extract (TSE) using standard

chromatographic techniques. Alternatively, a crude TSE rich in Camelliaside B can be used.
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e Enzyme Selection: The commercial enzyme complex Pectinex® Ultra SP-L, derived from
Aspergillus, is used. This complex exhibits the specific glycosidase activity required to
selectively cleave the terminal rhamnose unit from Camelliaside B.[3][5]

¢ Reaction Conditions:

o Dissolve the substrate (isolated Camelliaside B or TSE) in an appropriate buffer (e.g.,
sodium acetate buffer, pH 5.0).

o Add the Pectinex® Ultra SP-L enzyme to the solution. The optimal enzyme concentration
and substrate-to-enzyme ratio must be determined empirically for maximal yield.

o Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle
agitation.

o Monitor the reaction progress over time using High-Performance Liquid Chromatography
(HPLC) to track the consumption of Camelliaside B and the formation of Leucoside.

e Purification:

o Once the reaction reaches completion (maximal Leucoside concentration), terminate the
reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

o Centrifuge the mixture to remove denatured protein and any solid precipitates.

o Purify Leucoside from the supernatant using preparative HPLC or column
chromatography (e.g., Sephadex LH-20).

 Verification: Confirm the identity and purity of the final product using Mass Spectrometry
(MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]
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Figure 1. Experimental workflow for the enzymatic synthesis of Leucoside.

Spectroscopic Data
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Structural elucidation and confirmation of Leucoside are typically performed using *H NMR,
13C NMR, and mass spectrometry.[3][6] While the literature confirms the use of these methods
for identifying the compound after synthesis, detailed, experimentally derived chemical shift
assignments are not consistently reported in publicly accessible databases.

1H and 3C NMR Data

Nucleus Chemical Shift (8) in ppm
1H NMR Data not available in the reviewed literature.
13C NMR Data not available in the reviewed literature.

Biological Activity and Potential Signaling Pathways

Leucoside, as a member of the flavonoid family, is investigated for various pharmacological
activities. Limited studies have reported on its antiviral properties, though the observed activity
was weak.

Antiviral Activity

Leucoside was evaluated for its ability to inhibit the cytopathic effect of Parainfluenza Virus 3
(PIV3) and Influenza A (H1N1) virus in Madin-Darby Canine Kidney (MDCK) cells. In these
assays, the compound demonstrated an ICso value greater than 100 pug/mL, indicating low
potency under the tested conditions.

The following is a generalized protocol representative of methods used to screen for antiviral
activity.

e Cell Culture: Culture MDCK cells in a suitable medium (e.g., DMEM with 10% Fetal Bovine
Serum) in 96-well microtiter plates until a confluent monolayer is formed.

o Compound Preparation: Prepare a stock solution of Leucoside in DMSO and create a series
of two-fold dilutions in the cell culture medium.

¢ Infection and Treatment:

o Remove the growth medium from the cell monolayers.
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o Add the serially diluted Leucoside to the wells. Include wells with medium only (cell
control) and wells with no compound (virus control).

o Add a pre-titered amount of the virus (e.g., Influenza A HIN1) to all wells except the cell
controls. The amount of virus should be sufficient to cause a 75-100% cytopathic effect in
48-72 hours.

 Incubation: Incubate the plates at 37°C in a humidified 5% CO: incubator for the required
duration (e.g., 48-72 hours).

o Assessment of Cytopathic Effect:

o After incubation, visually inspect the cell monolayers under a microscope for virus-induced
morphological changes (cell rounding, detachment), scoring the level of protection in
treated wells compared to virus controls.

o Quantify cell viability using a colorimetric assay, such as the MTT or Neutral Red uptake
assay. Add the reagent to all wells, incubate, and then measure the absorbance using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each compound concentration
relative to the cell and virus controls. The 50% inhibitory concentration (ICso) is determined
by plotting the percentage of inhibition against the log of the compound concentration and
performing a regression analysis.

Potential Interaction with Cellular Signaling Pathways

The precise molecular targets of Leucoside have not been extensively characterized.
However, as a flavonoid, it is plausible that it modulates key intracellular signaling pathways
involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-kB) and
Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7][8] Flavonoids are widely reported to
exert anti-inflammatory effects by inhibiting the NF-kB pathway.[9][10][11]

The canonical NF-kB pathway is activated by pro-inflammatory stimuli like TNF-a or
lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the
inhibitory protein IkBa. The degradation of IkBa unmasks a nuclear localization signal on the
p65/p50 NF-kB dimer, allowing it to translocate to the nucleus and activate the transcription of
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pro-inflammatory genes (e.g., TNF-q, IL-6, COX-2).[12] Many flavonoids are thought to inhibit
this process, thereby downregulating the inflammatory response.[11] While direct evidence for
Leucoside is pending, this represents a primary hypothetical mechanism of action for its

potential bioactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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